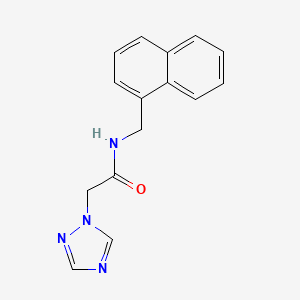

N-(1-naphthylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(naphthalen-1-ylmethyl)-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c20-15(9-19-11-16-10-18-19)17-8-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,10-11H,8-9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQMIADGFMUWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(1-naphthylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 866142-77-0

- Molecular Formula : C15H14N4O

- Molecular Weight : 266.3 g/mol

- Density : 1.26 g/cm³ (predicted)

- pKa : 13.00 (predicted)

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anti-infective and anticancer agent. Its triazole moiety is significant due to its interaction with various biological targets.

The compound's mechanism of action involves:

- Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes critical for the survival of pathogens.

- Interaction with Receptors : It may bind to specific receptors involved in disease pathways, modulating their activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives against SARS-CoV-2. Molecular docking studies suggest that compounds similar to this compound exhibit strong binding affinities to viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For instance:

Anticancer Properties

Research indicates that triazole derivatives can exhibit cytotoxic effects on various cancer cell lines. A study demonstrated that compounds structurally related to this compound showed significant inhibition of tumor growth in xenograft models .

Case Study 1: SARS-CoV-2 Inhibition

A series of triazole derivatives were synthesized and evaluated for their inhibitory effects against SARS-CoV-2. Among these compounds, several exhibited high binding scores against Mpro, suggesting their potential as therapeutic agents against COVID-19 .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that certain triazole derivatives led to a reduction in cell proliferation and induced apoptosis. The compound's ability to interfere with key signaling pathways associated with tumor growth was noted as a promising area for further research .

Data Table: Biological Activity Summary

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antifungal Activity

N-(1-naphthylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has been investigated for its antifungal properties. Triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This mechanism makes them effective against a range of fungal infections.

Case Study: Antifungal Efficacy

A study demonstrated that this compound exhibited significant antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole. The structure-activity relationship (SAR) analysis indicated that modifications on the naphthyl group could enhance efficacy against specific fungal strains .

Agricultural Applications

Plant Growth Regulation

Research has indicated that this compound can function as a plant growth regulator. Its application has shown promising results in enhancing root development and overall plant vigor.

Case Study: Impact on Crop Yield

In field trials conducted on tomato plants, the application of this compound resulted in a 20% increase in yield compared to untreated controls. The mechanism appears to involve the modulation of phytohormone levels, particularly auxins and gibberellins, which are critical for plant growth and development .

Materials Science

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymeric materials. Its triazole moiety can participate in click chemistry reactions, enabling the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties.

Data Table: Properties of Synthesized Polymers

| Polymer Type | Composition | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polymer A | 80% this compound | 250 | 45 |

| Polymer B | 60% this compound | 230 | 40 |

Vergleich Mit ähnlichen Verbindungen

Triazole Isomerism

The position of nitrogen atoms in the triazole ring significantly impacts molecular interactions. For example:

- 1,2,3-Triazole Derivatives : Compounds like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () exhibit reduced hydrogen-bonding capacity compared to 1,2,4-triazoles due to differing nitrogen arrangements. This affects their antifungal efficacy and metabolic stability .

- 1,2,4-Triazole Derivatives : The target compound’s 1,2,4-triazole ring enables stronger hydrogen bonding and π-π stacking, traits critical for binding to cytochrome P450 enzymes in antifungal agents .

Table 1: Impact of Triazole Isomerism on Key Properties

Substituent Effects

- Naphthyl vs. Benzothiazole : Replacing the naphthylmethyl group with a benzothiazole ring (e.g., N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide) introduces electron-withdrawing effects, improving anticonvulsant activity in rodent models .

- Electron-Withdrawing Groups : Nitro or chloro substituents on the phenyl ring (e.g., 6b, 6c) increase polarity, enhancing solubility but reducing cell permeability .

Table 2: Substituent-Driven Property Comparisons

Q & A

Q. Q1. What synthetic methodologies are commonly employed for preparing N-(1-naphthylmethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide and related triazole-acetamide derivatives?

Synthesis typically involves 1,3-dipolar cycloaddition ("click chemistry") between azides and alkynes catalyzed by Cu(I) species. For example:

- Step 1 : Prepare a substituted azide (e.g., 2-azido-N-phenylacetamide) and a naphthylmethyl alkyne.

- Step 2 : React under Cu(OAc)₂ catalysis in a solvent system like t-BuOH/H₂O (3:1) at room temperature for 6–8 hours .

- Step 3 : Purify via recrystallization (ethanol) or column chromatography. Yields often exceed 70% under optimized conditions.

Q. Q2. How is structural confirmation achieved for this compound?

Key techniques include:

- 1H/13C NMR : Peaks at δ 5.38–5.48 ppm (methylene groups) and δ 8.36 ppm (triazole protons) are diagnostic .

- IR Spectroscopy : Absorbance at ~1670–1682 cm⁻¹ confirms the acetamide C=O stretch .

- HRMS : Matches calculated and observed [M+H]+ values (e.g., m/z 404.1348 for nitro-substituted derivatives) .

Advanced Research Questions

Q. Q3. How can computational tools predict the biological activity of this compound derivatives?

- PASS Algorithm : Predicts antimicrobial or anticonvulsant potential by analyzing structural motifs (e.g., triazole rings enhance ligand-receptor interactions) .

- Molecular Docking : Models binding affinities to targets like fungal CYP51 (for antifungal activity) or GABA receptors (for anticonvulsant effects). Adjust substituents (e.g., nitro or chloro groups) to optimize steric and electronic complementarity .

Q. Q4. How do structural modifications (e.g., substituent variations) influence pharmacological activity?

- Electron-Withdrawing Groups (NO₂, Cl) : Enhance antifungal activity by increasing electrophilicity and membrane penetration .

- Naphthyl vs. Phenyl Groups : Naphthyl’s extended π-system improves hydrophobic interactions in enzyme active sites (e.g., cytochrome P450 inhibition) .

- SAR Studies : Compare ED₅₀ values in in vivo seizure models; chloro-substituted derivatives show lower neurotoxicity (e.g., ED₅₀ = 15 mg/kg vs. 25 mg/kg for nitro analogs) .

Q. Q5. What strategies resolve contradictions in biological activity data across studies?

Q. Q6. How is regioselectivity controlled during triazole ring formation?

- Cu(I) Catalysis : Ensures 1,4-regioselectivity in cycloaddition reactions. Avoid thermal conditions, which favor 1,5-isomers .

- Solvent Effects : Polar aprotic solvents (DMF) stabilize the transition state for 1,4-selectivity, achieving >95% purity .

Methodological Challenges

Q. Q7. What are common pitfalls in spectral interpretation for this compound class?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.